3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Catalog No.
S6671196
CAS No.
1261958-31-9
M.F
C18H18BrNO2
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol

CAS Number

1261958-31-9

Product Name

3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol

IUPAC Name

[4-(3-bromo-5-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H18BrNO2/c19-16-10-15(11-17(21)12-16)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2

InChI Key

GCYOOBCHUANYKT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is a chemical compound with potential applications in various fields of research and industry. The purpose of this paper is to provide a comprehensive overview of the compound's definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is a chemical compound that belongs to the class of phenols. Phenols are organic compounds that contain a hydroxyl (-OH) group attached to an aromatic ring. This particular compound has two aromatic rings with the hydroxyl group attached to one of them. The compound is also known as BPP, and its chemical formula is C19H18BrNO3. The compound is a white to yellowish powder with a purity level of 95%.
The physical and chemical properties of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be summarized as follows:
- Molecular weight: 392.26 g/mol
- Melting point: 182-184°C
- Boiling point: Not available
- Solubility: The compound is insoluble in water but soluble in acetone, chloroform, and DMSO.
- Stability: The compound is stable under normal conditions but may decompose when exposed to light or air.
- pH: Not available
- Structural formula:
The synthesis of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% involves the reaction between piperidine-1-carboxylic acid and 4-bromoaniline in the presence of an acid catalyst. The resulting intermediate is then coupled with 3,5-dihydroxybenzaldehyde to obtain the final product. The compound is characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
The analytical methods used for the detection and quantification of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectrophotometry. These methods are used to determine the purity, concentration, and identity of the compound in various samples.
The biological properties of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% have been investigated in various studies. The compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It is also found to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.
The toxicity and safety of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in scientific experiments have been evaluated in various studies. The compound has been found to exhibit low toxicity in vivo and in vitro. However, the compound should be handled with caution due to its potential to cause skin irritation and other adverse effects.
The potential applications of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in scientific experiments include:
- As an antibacterial, antifungal, and antiviral agent.
- As an anti-cancer agent.
- As a fluorescence probe for biological imaging.
The current state of research on 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is focused on its potential applications in various fields of research and industry. New synthesis methods are being developed to improve the yield and purity of the compound. The compound is also being evaluated for its potential to be used as a diagnostic tool for cancer and other diseases.
The potential implications of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in various fields of research and industry include:
- Pharmaceutical industry: The compound could be developed as a new class of antibiotics, antifungals, antivirals, and anti-cancer drugs.
- Biotechnology industry: The compound could be used as a fluorescent probe for biological imaging and as a diagnostic tool for cancer and other diseases.
- Chemical industry: The compound could be used as an intermediate for the synthesis of other compounds.
The limitations and future directions of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are as follows:
- The compound's potential as a drug needs to be further evaluated in vivo and in clinical trials.
- The compound's fluorescence properties need to be optimized for use in biological imaging.
- The compound's stability needs to be improved for its use as an intermediate in chemical synthesis.
The future directions for the research on 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are as follows:
- Evaluate the compound's potential as a drug for other diseases such as viral infections, fungal infections, and other types of cancer.
- Conduct further studies to optimize the compound's fluorescence properties for use in biological imaging.
- Develop new synthesis methods to improve the yield and purity of the compound.
- Investigate the compound's potential as an intermediate for the synthesis of other compounds.
- Conduct more in-depth studies to evaluate the compound's toxicity and safety in vitro and in vivo.
- Investigate the compound's potential as a diagnostic tool for other diseases.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

359.05209 g/mol

Monoisotopic Mass

359.05209 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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